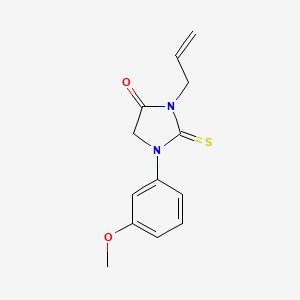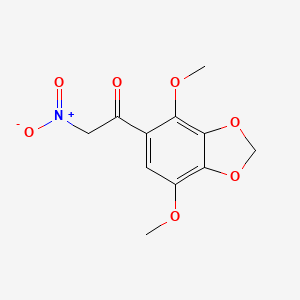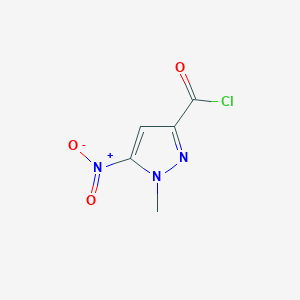
Mal-amido-PEG24-NHS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-amido-PEG24-NHS is a polyethylene glycol (PEG) derivative containing a maleimide group and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mal-amido-PEG24-NHS is synthesized through a series of chemical reactions involving the functionalization of PEG with maleimide and NHS ester groups. The process typically involves the following steps:
Activation of PEG: PEG is first activated by reacting with a suitable activating agent, such as succinic anhydride, to introduce carboxyl groups.
Coupling with Maleimide: The activated PEG is then reacted with maleimide to introduce the maleimide functional group.
Introduction of NHS Ester: Finally, the maleimide-functionalized PEG is reacted with N-hydroxysuccinimide (NHS) to form the NHS ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of PEG: Large quantities of PEG are activated using succinic anhydride or other suitable agents.
Large-Scale Coupling: The activated PEG is then coupled with maleimide in large reactors.
NHS Ester Formation: The maleimide-functionalized PEG is reacted with NHS to form the final product.
Chemical Reactions Analysis
Types of Reactions
Mal-amido-PEG24-NHS undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds
Common Reagents and Conditions
Primary Amines: React with the NHS ester under mild conditions (pH 7-8) to form amide bonds.
Thiol Groups: React with the maleimide group under slightly acidic to neutral conditions (pH 6.5-7.5) to form thioether bonds
Major Products Formed
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of maleimide with thiol groups
Scientific Research Applications
Mal-amido-PEG24-NHS has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent to connect molecules with amine and thiol groups.
Biology: Employed in the labeling and modification of proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic assays .
Mechanism of Action
Mal-amido-PEG24-NHS exerts its effects through the formation of covalent bonds between its functional groups and target molecules. The NHS ester reacts with primary amines to form stable amide bonds, while the maleimide group reacts with thiol groups to form thioether bonds. These reactions enable the conjugation of biomolecules, enhancing their solubility, stability, and functionality .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG-NHS Ester: Similar to Mal-amido-PEG24-NHS but with different PEG chain lengths.
Mal-PEG-PFP Ester: Contains a pentafluorophenyl (PFP) ester instead of an NHS ester.
Mal-PEG-Acid: Contains a carboxylic acid group instead of an NHS ester.
Uniqueness
This compound is unique due to its specific combination of a maleimide group and an NHS ester linked through a 24-unit PEG chain. This structure provides enhanced solubility, stability, and reactivity, making it highly suitable for various bioconjugation applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N3O31/c66-57(5-8-64-58(67)1-2-59(64)68)63-7-10-73-12-14-75-16-18-77-20-22-79-24-26-81-28-30-83-32-34-85-36-38-87-40-42-89-44-46-91-48-50-93-52-54-95-56-55-94-53-51-92-49-47-90-45-43-88-41-39-86-37-35-84-33-31-82-29-27-80-25-23-78-21-19-76-17-15-74-13-11-72-9-6-62(71)96-65-60(69)3-4-61(65)70/h1-2H,3-56H2,(H,63,66) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDUWUCYIIEBIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N3O31 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B8006453.png)






![4-Methoxy-6-[(4-methoxyphenyl)ethynyl]-1,3-benzodioxole](/img/structure/B8006496.png)
![ethyl [4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B8006497.png)




